2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal
Brand Name: Vulcanchem
CAS No.: 110452-12-5
VCID: VC1996494
InChI: InChI=1S/C11H14OS/c1-9-4-6-10(7-5-9)13-11(2,3)8-12/h4-8H,1-3H3
SMILES: CC1=CC=C(C=C1)SC(C)(C)C=O
Molecular Formula: C11H14OS
Molecular Weight: 194.3 g/mol

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

CAS No.: 110452-12-5

Cat. No.: VC1996494

Molecular Formula: C11H14OS

Molecular Weight: 194.3 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal - 110452-12-5

Specification

CAS No. 110452-12-5
Molecular Formula C11H14OS
Molecular Weight 194.3 g/mol
IUPAC Name 2-methyl-2-(4-methylphenyl)sulfanylpropanal
Standard InChI InChI=1S/C11H14OS/c1-9-4-6-10(7-5-9)13-11(2,3)8-12/h4-8H,1-3H3
Standard InChI Key HFXCGBGFFHWILR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SC(C)(C)C=O
Canonical SMILES CC1=CC=C(C=C1)SC(C)(C)C=O

Introduction

Chemical Identity and Structure

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is an organosulfur compound with a CAS Registry Number of 110452-12-5 . Its molecular formula is C₁₁H₁₄OS with a molecular weight of 194.3 g/mol . Structurally, it features three key components: a propanal group, a methyl-substituted carbon, and a 4-methylphenyl sulfanyl moiety. The central carbon atom carries two methyl groups, creating a tertiary carbon center that influences the compound's reactivity and stability.

The structural characteristics of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal can be summarized as follows:

Structural FeatureDescription
Functional GroupAldehyde (propanal)
SubstituentsTwo methyl groups at C-2 position
Sulfur LinkageThioether (sulfanyl) bond
Aromatic Component4-methylphenyl group
Chiral CentersNone (tertiary carbon with identical substituents)

The presence of the aldehyde group and the sulfanyl linkage contribute significantly to the compound's chemical behavior, making it a versatile intermediate in organic synthesis.

PropertyValueMethod of Determination
Molecular Weight194.3 g/molCalculated from molecular formula
Physical StateLiquid/OilInferred from similar structures
Boiling PointApproximately 320-330°CEstimated based on similar structures
Density~1.0-1.1 g/cm³Estimated based on similar structures
SolubilitySoluble in organic solvents, poorly soluble in waterPredicted based on structure
Log P (Octanol-Water)~4.5-5.5Estimated based on similar compounds

The compound's chemical properties are largely defined by the reactivity of its aldehyde group and the influence of the sulfanyl moiety. The aldehyde functionality makes it susceptible to nucleophilic addition reactions, while the sulfur atom can participate in oxidation reactions and coordinate with metals.

Synthesis Methods

The synthesis of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal typically involves the incorporation of the sulfanyl group onto a suitable propanal derivative. Based on synthetic routes for similar compounds, several approaches can be employed:

Nucleophilic Substitution Approach

One potential synthetic route involves the reaction of 2-methyl-2-halopropylanal with 4-methylthiophenol under basic conditions to facilitate nucleophilic substitution. This approach is similar to the synthesis described for related compounds in the literature .

Addition to Activated Alkenes

Another approach might involve the addition of 4-methylthiophenol to an activated alkene followed by oxidation to introduce the aldehyde functionality. This method would be particularly useful for constructing the carbon skeleton with the sulfur linkage.

Rearrangement Reactions

Certain rearrangement reactions of sulfoxide intermediates could potentially yield the target compound, particularly when starting from appropriately substituted precursors.

The choice of synthetic method would depend on the availability of starting materials, desired scale, and specific requirements for purity and yield.

Chemical Reactivity and Transformations

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal exhibits reactivity patterns characteristic of both aldehydes and thioethers. Its chemical behavior is influenced by the presence of the electron-withdrawing aldehyde group and the electron-donating sulfanyl moiety.

Oxime Formation

One of the most well-documented reactions of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal is its conversion to oxime derivatives. Several such derivatives have been reported in the literature, including:

  • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal oxime (CAS: 306979-73-7)

  • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime (CAS: 477864-96-3)

  • 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-nitrobenzyl)oxime (CAS: 306979-76-0)

These oxime derivatives are typically synthesized by reacting the aldehyde with hydroxylamine or its derivatives under mild conditions. The formation of these oximes suggests that the aldehyde group maintains its characteristic reactivity despite the presence of the sulfanyl substituent.

Oxidation Reactions

The sulfur atom in 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal can undergo oxidation to form the corresponding sulfoxide or sulfone. This transformation would alter the electronic properties of the molecule and potentially influence the reactivity of the aldehyde group.

Reduction Reactions

The aldehyde group can be selectively reduced to form the corresponding alcohol, 2-methyl-2-[(4-methylphenyl)sulfanyl]propanol, using various reducing agents such as sodium borohydride or lithium aluminum hydride .

Condensation Reactions

The aldehyde functionality can participate in various condensation reactions, including aldol condensations, Wittig reactions, and reductive aminations, leading to a diverse array of derivatives.

Applications and Research Implications

The unique structural features of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal make it a valuable compound in various fields, particularly in organic synthesis and medicinal chemistry.

Synthetic Intermediate

The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly those containing the sulfanyl moiety. Its ability to undergo various transformations at the aldehyde group makes it useful in constructing diverse molecular scaffolds.

Medicinal Chemistry

Research suggests that compounds containing the sulfanyl group can exhibit interesting biological activities. The presence of both the aldehyde and sulfanyl functionalities in 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal makes it a potential precursor for bioactive molecules.

Structure-Activity Relationships

Understanding the relationship between the structure of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal and its chemical behavior is crucial for predicting its utility in various applications. The key structural features that influence its reactivity include:

Structural FeatureEffect on ReactivityPotential Applications
Aldehyde GroupSusceptible to nucleophilic additionSynthesis of diverse derivatives
Tertiary CarbonProvides steric hindranceInfluences selectivity in reactions
Sulfanyl MoietyCan coordinate with metals, susceptible to oxidationCatalyst development, redox-active compounds
4-Methylphenyl GroupProvides hydrophobicityInfluences solubility and binding properties

This structure-activity relationship can be leveraged to design derivatives with enhanced properties for specific applications.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal, it is useful to compare it with structurally related compounds.

Comparison with Parent Aldehyde

Property2-Methylpropanal2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal
Molecular Weight72.11 g/mol 194.3 g/mol
Boiling PointLowerHigher (estimated)
Reactivity of AldehydeHigherModerated by sulfanyl group
Solubility in WaterHigherLower (estimated)
ApplicationsFlavoring agent, chemical intermediateSynthetic intermediate, potential biological applications

Comparison with Oxime Derivatives

The oxime derivatives of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal exhibit different physical and chemical properties compared to the parent compound. For instance, 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal oxime has a molecular weight of 209.31 g/mol and a predicted boiling point of 327.8±25.0 °C .

Comparison with Other Sulfanyl Compounds

Other compounds containing the sulfanyl moiety, such as those described in the patent literature (search result ), share certain reactivity patterns with 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal but differ in their specific applications and properties.

Future Research Directions

Based on the analysis of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal and related compounds, several promising research directions emerge:

Development of Novel Synthetic Methodologies

The development of more efficient and selective methods for the synthesis of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal and its derivatives would facilitate their broader application in organic synthesis.

Exploration of Biological Activities

Given the potential of sulfur-containing compounds to exhibit biological activities, further investigation into the interactions of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal with biological systems could lead to the discovery of new therapeutic agents.

Investigation of Catalytic Applications

The ability of the sulfur atom to coordinate with metals suggests potential applications in catalysis. Research into the development of catalysts based on 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal or its derivatives could open new avenues in synthetic chemistry.

Structure Optimization

Systematic modification of the structure of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal to enhance specific properties (e.g., solubility, reactivity, stability) would expand its utility in various applications.

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